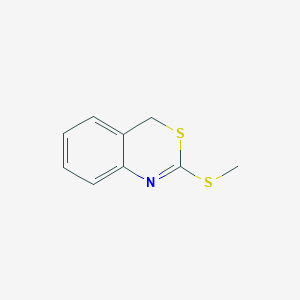

2-(Methylsulfanyl)-4H-3,1-benzothiazine

Description

Structure

3D Structure

Properties

CAS No. |

62348-10-1 |

|---|---|

Molecular Formula |

C9H9NS2 |

Molecular Weight |

195.3 g/mol |

IUPAC Name |

2-methylsulfanyl-4H-3,1-benzothiazine |

InChI |

InChI=1S/C9H9NS2/c1-11-9-10-8-5-3-2-4-7(8)6-12-9/h2-5H,6H2,1H3 |

InChI Key |

BLQSKGWBYALSQI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=CC=CC=C2CS1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Methylsulfanyl 4h 3,1 Benzothiazine Derivatives

Mechanistic Investigations of Ring Formation and Ring Opening

The stability and reactivity of the 4H-3,1-benzothiazine core are governed by the interplay of its constituent atoms and their electronic environment. Mechanistic studies have elucidated the pathways for both the construction of this ring system (cyclization) and its deconstruction (ring opening).

The C-4 position of the 4H-3,1-benzothiazine ring system, particularly in its 4-oxo derivatives, is an electrophilic center susceptible to nucleophilic attack. In the case of 2-alkylthio-4H-3,1-benzothiazin-4-ones, reaction with secondary amines can lead to the opening of the thiazine (B8601807) ring. The proposed mechanism involves the initial attack of the amine nucleophile at the C-4 carbonyl carbon. This is followed by the cleavage of the C-4 to N-3 bond, resulting in the formation of 2-thioureidobenzamides. This transformation demonstrates a key pathway for the ring opening and subsequent functional group interconversion of the benzothiazine scaffold, converting the heterocyclic ring into a linear amide derivative.

The formation of the 4H-3,1-benzothiazine ring is often achieved through intramolecular cyclization, a process that can proceed via several mechanistic pathways.

A prominent method for synthesizing 2-sulfanyl-4H-3,1-benzothiazines involves the reaction of 2-(bromomethyl)phenyl isothiocyanates with thiols. The mechanism proceeds through an initial nucleophilic addition of the thiol to the electrophilic carbon of the isothiocyanate group. This step forms a key thiourea intermediate. The subsequent and crucial step is an intramolecular S-alkylation, where the thiocarbonyl sulfur atom acts as a nucleophile, attacking the benzylic carbon and displacing the bromide leaving group. This intramolecular nucleophilic substitution results in the formation of the six-membered thiazine ring.

Additionally, intramolecular thia-Michael addition has been utilized as a strategy for constructing the 4H-3,1-benzothiazine skeleton. beilstein-journals.org This type of reaction involves the addition of a sulfur nucleophile to an electron-deficient olefin in an intramolecular fashion, leading to the formation of the heterocyclic ring. This endocyclization process is a powerful tool for building the core structure from appropriately substituted acyclic precursors. researchgate.net

The incorporation of various substituents onto the 4H-3,1-benzothiazine scaffold is governed by fundamental electrophilic and nucleophilic reaction pathways. A prime example is the synthesis of diverse 2-sulfanyl derivatives, which hinges on a nucleophilic substitution mechanism.

In this synthetic route, readily accessible 2-(bromomethyl)phenyl isothiocyanates serve as the electrophilic precursor. nih.gov The key transformation is the reaction with a variety of thiol nucleophiles in the presence of a base like triethylamine. The reaction proceeds cleanly via an SN2 mechanism where the thiolate, generated in situ, attacks the benzylic carbon, displacing the bromide ion. This is followed by the rapid intramolecular cyclization previously described. This method allows for the direct incorporation of a wide range of sulfanyl substituents at the C-2 position, dictated by the choice of the starting thiol. The efficiency of this pathway is demonstrated by the good to excellent yields achieved with various thiols. nih.gov

| Entry | Thiol (R³SH) | Product (3) | Yield (%) |

|---|---|---|---|

| 1 | Benzylthiol | 3a | 77 |

| 2 | 2-Mercaptoethanol | 3b | 99 |

| 3 | Ethyl thioglycolate | 3c | 89 |

| 4 | Benzenethiol | 3d | 56 |

| 5 | 1,3-Propanedithiol | 3e | 74 |

Data sourced from HETEROCYCLES, Vol. 87, No. 6, 2013. nih.gov

While ionic pathways are common for the cyclization of benzothiazine precursors, radical-induced mechanisms offer alternative routes for forming related heterocyclic systems. Direct evidence for radical-induced cyclization leading to 2-(methylsulfanyl)-4H-3,1-benzothiazine is not prominent in the literature. However, a comparative analysis with analogous systems, such as the synthesis of pyrrolo[2,1-b] researchgate.netnih.govbenzothiazoles, reveals the feasibility of such pathways. In one reported approach to this related scaffold, an intramolecular radical substitution reaction was a key step. This highlights the potential for radical-based strategies in the synthesis of complex sulfur- and nitrogen-containing heterocycles, suggesting a possible, though less explored, avenue for the construction of the 3,1-benzothiazine ring system under specific radical-generating conditions.

Derivatization and Functional Group Interconversion on the this compound Scaffold

Once the core benzothiazine structure is formed, it can be further modified through various derivatization and functional group interconversion reactions.

The direct and selective halogenation of the this compound scaffold, particularly at the C-3 position, is not extensively documented. However, insights can be drawn from halogenation reactions on related sulfur-containing aromatic heterocycles, such as benzothiophenes. For instance, the C-3 position of C-2 substituted benzothiophene derivatives has been successfully chlorinated using reagents like sodium hypochlorite. This suggests that electrophilic halogenation of the 4H-3,1-benzothiazine ring could be a plausible, albeit unconfirmed, route for introducing halogen atoms. Such a reaction would likely proceed via an electrophilic substitution mechanism on the enamine-like double bond within the thiazine ring, though the specific regioselectivity and reactivity would depend heavily on the reaction conditions and the electronic nature of the substituents already present on the benzothiazine core.

Alkylation and Acylation Processes

Alkylation and acylation reactions are pivotal for the functionalization of the this compound scaffold, enabling the introduction of a wide range of substituents that can modulate the molecule's physicochemical and biological properties.

The alkylation of this compound derivatives can proceed at different positions, with the outcome often dictated by the substrate and the reaction conditions. For instance, the sodium salt of 3H-benzo[e] researchgate.netnih.govthiazine-2,4-dione is readily alkylated at the nitrogen atom (N-3). A similar regioselectivity is observed in the alkylation of 2-(arylimino)-2,3-dihydrobenzo[e] researchgate.netnih.gov-thiazin-4-ones, which also occurs at the N-3 position researchgate.net.

Conversely, the alkylation of 2-thioxo-2,3-dihydrobenzo[e] researchgate.netnih.govthiazin-4-one can result in a mixture of regioisomers. However, the use of triethylamine as a base directs the reaction towards S-alkylation at the exocyclic sulfur atom researchgate.net. A convenient one-pot synthesis of 2-sulfanyl-4H-3,1-benzothiazines involves the reaction of 2-(bromomethyl)phenyl isothiocyanates with thiols in the presence of triethylamine. This transformation proceeds via the formation of a thiourea intermediate, followed by an intramolecular cyclization to afford the desired products in good yields clockss.org.

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-(Bromomethyl)phenyl isothiocyanate | Ethanethiol | 2-(Ethylsulfanyl)-4H-3,1-benzothiazine | 85 |

| 2-(Bromomethyl)phenyl isothiocyanate | Propanethiol | 2-(Propylsulfanyl)-4H-3,1-benzothiazine | 88 |

| 2-(Bromomethyl)phenyl isothiocyanate | Isopropanethiol | 2-(Isopropylsulfanyl)-4H-3,1-benzothiazine | 82 |

| 2-(Bromomethyl)phenyl isothiocyanate | Benzenethiol | 2-(Phenylsulfanyl)-4H-3,1-benzothiazine | 90 |

Acylation reactions serve to introduce acyl groups into the benzothiazine structure. As an example of a related acylation, N-(2-cyanomethylsulfonylphenyl)acylamide derivatives have been prepared from 2-aminobenzenethiols in the course of synthesizing 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives nih.gov.

Trans-acylation and Deprotection Strategies

Trans-acylation and deprotection are essential synthetic strategies for the manipulation of complex molecules derived from the this compound core. These processes allow for the selective removal or transfer of acyl protecting groups, which are often employed to mask reactive functional groups during multi-step syntheses. While specific examples directly involving this compound are not extensively documented in the provided search results, the application of these standard organic chemistry techniques is implicit in the synthesis of complex derivatives.

Formation of Polyheterocyclic Systems and Complex Conjugates

The this compound scaffold is a versatile precursor for the construction of more elaborate polyheterocyclic systems and complex molecular conjugates. These transformations often involve the reaction of functionalized benzothiazine derivatives with other heterocyclic precursors to generate fused-ring systems.

A notable example is the reaction of 1-(4-oxo-3,4-dihydrobenzo[e] researchgate.netnih.govthiazin-2-ylidene)guanidine with methyl anthranilate, which leads to the formation of the tetracyclic quinazolino[2,1-b]quinazolinedione researchgate.net. This reaction underscores the utility of benzothiazine derivatives as building blocks in the synthesis of complex, fused heterocyclic compounds.

Furthermore, the synthesis of 1,ω-bis[(4H-3,1-benzothiazin-2-yl)sulfanyl]alkanes from 2-sulfanyl-4H-3,1-benzothiazines and 1,ω-alkanedithiols demonstrates the potential to create larger, more complex molecules containing multiple benzothiazine units clockss.org.

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1-(4-Oxo-3,4-dihydrobenzo[e] researchgate.netnih.govthiazin-2-ylidene)guanidine | Methyl anthranilate | Quinazolino[2,1-b]quinazolinedione researchgate.net |

| 2-(Bromomethyl)phenyl isothiocyanate | 1,2-Ethanedithiol | 1,2-Bis[(4H-3,1-benzothiazin-2-yl)sulfanyl]ethane clockss.org |

| 2-(Bromomethyl)phenyl isothiocyanate | 1,3-Propanedithiol | 1,3-Bis[(4H-3,1-benzothiazin-2-yl)sulfanyl]propane clockss.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylsulfanyl 4h 3,1 Benzothiazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Methylsulfanyl)-4H-3,1-benzothiazine derivatives in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H-NMR spectrum provides information on the number of different types of protons and their local electronic environments. For the this compound core, distinct signals are expected for the methylsulfanyl protons, the methylene protons of the thiazine (B8601807) ring, and the aromatic protons of the benzo-fused ring.

Methylsulfanyl Protons (-SCH₃): These protons typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.0 and 3.0 ppm.

Methylene Protons (-CH₂-): The protons at the C4 position of the thiazine ring are diastereotopic and usually appear as a singlet around δ 4.0-5.0 ppm. nih.gov

Aromatic Protons: The four protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling constants depending on the substitution pattern on the ring. nih.gov

The ¹³C-NMR spectrum reveals the electronic environment of each carbon atom. Key resonances for the this compound scaffold include:

Methylsulfanyl Carbon (-SCH₃): A signal in the upfield region, typically δ 10-20 ppm.

Methylene Carbon (-CH₂-): The C4 carbon signal appears in the aliphatic region, generally between δ 30-50 ppm.

Thiazine Ring Carbons (C2 and C4a): The C2 carbon, bonded to both sulfur and nitrogen, is significantly deshielded, appearing around δ 150-160 ppm. The quaternary carbon C4a resonates within the aromatic region.

Aromatic Carbons: Signals for the benzene ring carbons are observed in the range of δ 120-140 ppm.

The following table summarizes typical chemical shift ranges observed for derivatives of this class.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -SC H₃ | 2.0 - 3.0 (singlet) | 10 - 20 |

| -C H₂- (C4) | 4.0 - 5.0 (singlet) | 30 - 50 |

| Aromatic-H | 7.0 - 8.5 (multiplets) | - |

| Aromatic-C | - | 120 - 140 |

| C=N (C2) | - | 150 - 160 |

Two-dimensional NMR experiments are crucial for assembling the molecular skeleton and confirming structural assignments.

COSY (Correlation Spectroscopy): This technique establishes proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning the connectivity of protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum. For instance, it would link the methylene proton signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. For example, correlations would be expected from the -SCH₃ protons to the C2 carbon and from the C4 methylene protons to the C4a and C5 aromatic carbons, confirming the placement of the methylsulfanyl group and the fusion of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Elemental Composition

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. rsc.org

For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of the methylsulfanyl radical (•SCH₃): This involves the cleavage of the C2-S bond, leading to a stable fragment ion.

Alpha-cleavage: Fission of the C-S bond adjacent to the thiazine ring can occur. libretexts.org

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in an [M-15]⁺ ion.

Retro-Diels-Alder (RDA) reaction: Although less common for this specific ring system, heterocyclic rings can sometimes undergo RDA-type fragmentation, leading to the cleavage of the thiazine ring.

The fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound and distinguish it from its isomers.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: In the IR spectrum of a this compound derivative, characteristic absorption bands would be observed. nih.gov The C=N stretching vibration of the thiazine ring typically appears in the region of 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations are observed around 1450-1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the CH₂/CH₃ groups are found near 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-S bond stretching frequency is typically weaker and found at lower wavenumbers, often in the 600-800 cm⁻¹ region. researchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-S Stretch | 600 - 800 |

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The C-S and S-S bonds, if present, often give rise to strong Raman signals. The aromatic ring vibrations also produce characteristic Raman bands that can aid in structural confirmation.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles. For benzothiazine derivatives, crystallographic studies have shown that the six-membered thiazine ring often adopts a non-planar conformation, such as a boat or twist-boat conformation. nih.gov The analysis would confirm the connectivity of the atoms and provide details on the planarity of the fused aromatic ring and the geometry around the sulfur and nitrogen atoms. soton.ac.uk This solid-state structural data is invaluable for validating the structures determined by other spectroscopic methods.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is applicable to chiral derivatives of this compound. If a stereocenter is present in the molecule, for example, through substitution at the C4 position or if the molecule exhibits atropisomerism, the resulting enantiomers will interact differently with circularly polarized light.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, producing a spectrum with positive or negative bands (Cotton effects). This spectrum is unique to a specific enantiomer. Therefore, CD can be used to:

Determine Enantiomeric Excess (ee): The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers, allowing for the quantification of optical purity.

Assign Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the chiral center can be determined.

While the parent compound is achiral, this technique is indispensable for the characterization of any of its chiral derivatives.

Computational Chemistry and Theoretical Studies of 2 Methylsulfanyl 4h 3,1 Benzothiazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Currently, there are no published studies that have specifically applied quantum chemical calculations to determine the electronic structure and reactivity of 2-(Methylsulfanyl)-4H-3,1-benzothiazine. Such studies are crucial for understanding the fundamental properties of a molecule.

No specific Density Functional Theory (DFT) studies on this compound have been identified in the surveyed literature. DFT is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For other benzothiazine derivatives, DFT has been used to analyze frontier molecular orbitals (HOMO and LUMO), which are key to understanding charge transfer properties within the molecule. researchgate.net A hypothetical data table for such parameters, were the calculations to be performed, would look as follows:

Hypothetical DFT-Calculated Electronic Parameters

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap (ΔE) | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

There is no available research detailing the use of ab initio methods for the spectroscopic property prediction or conformational analysis of this compound. These high-level theoretical calculations are invaluable for accurately predicting vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and for exploring the potential energy surface to identify stable conformers.

Hypothetical Predicted Spectroscopic Data

| Spectral Type | Key Predicted Peaks/Shifts |

|---|---|

| IR (Infrared) | Data not available |

| ¹H NMR | Data not available |

Molecular Docking and Molecular Dynamics Simulations for Intermolecular Interactions

Investigations into the intermolecular interactions of this compound through molecular docking and molecular dynamics simulations have not been reported. These computational techniques are essential for predicting the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme. While some benzothiazine derivatives have been studied for their enzyme inhibitory activities, specific docking studies on this compound are absent. mdpi.com

Structure-Energy Relationship Investigations and Thermochemical Analysis

A detailed structure-energy relationship and thermochemical analysis for this compound is not available in the existing literature. Such studies would provide critical data on its thermodynamic stability, including parameters like heat of formation and Gibbs free energy, which are fundamental to understanding its behavior in chemical reactions.

Theoretical Prediction of Reaction Pathways and Transition States

The scientific literature lacks any theoretical predictions regarding the reaction pathways and transition states for the synthesis or degradation of this compound. Computational modeling of reaction mechanisms can elucidate the step-by-step process of chemical transformations, identify intermediates, and calculate the energy barriers associated with transition states, offering insights that complement experimental studies on the synthesis of related benzothiazine structures. clockss.org

Investigations into Biological Interactions and Applications of 2 Methylsulfanyl 4h 3,1 Benzothiazine Derivatives Non Clinical/mechanistic

Enzyme Inhibition Studies (in vitro assays)

Derivatives of the 4H-3,1-benzothiazine scaffold have demonstrated notable capabilities as enzyme inhibitors, with studies revealing selective and potent activity against several key enzyme targets. The structural stability of the benzothiazine ring, compared to its benzoxazine (B1645224) analogue, plays a crucial role in its inhibitory profile.

Research into 2-substituted 4H-3,1-benzothiazin-4-ones has identified specific derivatives with significant inhibitory action against certain proteases. Notably, 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one was found to have a remarkable inhibitory capacity against human cathepsin L. nih.gov This particular compound showed high selectivity for cathepsin L over other enzymes, marking it as a potential lead structure for the development of novel cysteine protease inhibitors. nih.gov

Furthermore, investigations have identified inhibitors of human leukocyte elastase (HLE) within the 2-alkylthio-4H-3,1-benzothiazin-4-one subclass. The 2-methylthio and 2-ethylthio derivatives, in particular, demonstrated IC₅₀ values in the low micromolar range, indicating potent inhibition of HLE. nih.gov In contrast, 2-amino substituted 4H-3,1-benzoxazin-4-ones are known to be potent HLE inhibitors; the replacement of the ring oxygen with sulfur in the benzothiazine derivatives leads to a loss of this activity, which is attributed to the greater intrinsic stability of the benzothiazinone structure. nih.gov

Table 1: Inhibition of Proteases by 4H-3,1-Benzothiazine Derivatives

| Compound | Target Enzyme | Activity |

|---|---|---|

| 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one | Human Cathepsin L | Remarkable and selective inhibition. nih.gov |

| 2-(Methylsulfanyl)-4H-3,1-benzothiazin-4-one | Human Leukocyte Elastase (HLE) | IC₅₀ in the low micromolar range. nih.gov |

| 2-(Ethylsulfanyl)-4H-3,1-benzothiazin-4-one | Human Leukocyte Elastase (HLE) | IC₅₀ in the low micromolar range. nih.gov |

Certain 4H-3,1-benzothiazin-4-one derivatives have been identified as a novel class of potent inhibitors of monoamine oxidase B (MAO-B). The blockade of adenosine (B11128) A2A receptors (A2AARs) and the inhibition of MAO-B are considered promising strategies for addressing neurodegenerative diseases. In this context, benzothiazinones with large substituents at the 2-position have demonstrated high affinity and selectivity for A2AARs. Through structural optimization, potent dual-acting A2AAR antagonists and MAO-B inhibitors have been developed from the benzothiazinone scaffold.

Antiproliferative Activity in Cellular Models (in vitro cytotoxicity assays and underlying mechanisms)

The antiproliferative properties of 4H-3,1-benzothiazine derivatives have been evaluated against various cancer cell lines. In one study, a series of 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines were tested for their effects on the human breast cancer T47D cell line. nih.gov The in vitro cytotoxic activity, expressed as the ID₅₀ value (the concentration that inhibits the proliferation rate of tumor cells by 50%), showed that several compounds possessed an antiproliferative effect. researchgate.net The activity of some of these derivatives was found to be comparable to that of cisplatin, a standard chemotherapy agent used as a control in the study. nih.govresearchgate.net The presence of a chlorine atom on the benzothiazine structure appeared to promote the antiproliferative effect, which may be due to strong electron-withdrawing properties or an influence on the lipophilicity of the derivatives. researchgate.net

Table 2: Antiproliferative Activity of 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine Derivatives against T47D Cells

| Compound Structure | ID₅₀ (μg/mL) | Reference |

|---|---|---|

| Derivative 1 | < 4 | researchgate.net |

| Derivative 2 | 10.1 | researchgate.net |

| Derivative 3 | 8.7 | researchgate.net |

| Cisplatin (Control) | 5.8 | researchgate.net |

Note: ID₅₀ is the concentration of the compound that inhibits the proliferation rate of the tumor cells by 50%. A lower value indicates higher activity.

Antimicrobial and Antifungal Activity Mechanisms (in vitro studies, focusing on cellular and molecular targets)

Derivatives of benzothiazine have shown a broad spectrum of antimicrobial and antifungal activities. Studies on 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines revealed a strong antifungal effect against various strains of moulds, yeasts, and dermatophytes. nih.gov The minimal inhibitory concentration (MIC) was determined for these compounds against several fungal species. The MIC values against dermatophytes were found to be in the range of 0.49 to 7.8 µg/mL, while against yeasts, the values were generally above 3.9 µg/mL. researchgate.net

Similarly, other studies on 1,4-benzothiazine and 1,2-benzothiazine derivatives have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.govnih.gov Structure-activity relationship analyses suggest that antimicrobial potency is influenced by the nature and position of substituents on the benzothiazine ring system. For instance, in a series of 1,2-benzothiazines, compounds with a hydrogen atom or an ethyl group on the thiazine (B8601807) ring nitrogen, combined with a methyl group or a halogen atom (chlorine, bromine) on the benzoyl moiety, exhibited higher antimicrobial activity. nih.gov The precise molecular targets for these antimicrobial effects are still under investigation but are thought to involve disruption of essential cellular processes in the microorganisms.

Table 3: Antifungal Activity (MIC in µg/mL) of select 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine Derivatives

| Fungal Strain | Compound A | Compound B | Compound C |

|---|---|---|---|

| Trichophyton mentagrophytes | 0.49 | 0.98 | 1.95 |

| Candida albicans | > 31.2 | 15.6 | 7.8 |

| Aspergillus fumigatus | 7.8 | 3.9 | 3.9 |

Data synthesized from Matysiak et al., 2006. researchgate.net

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant potential of the broader phenothiazine (B1677639) scaffold, to which benzothiazines are structurally related, has been analyzed through computational studies. nih.gov These investigations reveal several mechanisms by which these molecules can exert antioxidant effects by scavenging reactive oxygen species (ROS). The primary mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is a dominant mechanism for scavenging peroxyl radicals (HOO• and CH₃OO•). nih.gov

Radical Adduct Formation (RAF): The free radical directly adds to an active site on the antioxidant molecule, forming a stable adduct. This is the primary mechanism for scavenging the highly reactive hydroxyl radical (HO•). nih.gov

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. nih.gov

These mechanisms highlight that the antioxidant efficiency of the phenothiazine structure derives from both the amino hydrogen and various sites on the aromatic rings. nih.gov Experimental in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) tests, have been used to confirm the radical scavenging and reducing capabilities of various benzothiazole (B30560) and benzothiazine derivatives. nih.gov These antioxidant defense mechanisms involve delaying or inhibiting the production of free radicals, scavenging them directly, or interrupting the chain propagation reactions of oxidation. mdpi.com

Nucleic Acid Interactions and Binding Affinity Studies

The benzothiazine core has been identified as a novel motif for designing molecules that bind to nucleic acids. researchgate.netmdpi.com Studies utilizing UV/vis spectrophotometric titrations, circular dichroism, and thermal melting experiments have been conducted to examine the binding of specific 4H-1,3-benzothiazine-based dyes to DNA and RNA. mdpi.com The results from these biophysical methods suggest that these compounds act as groove binders for both DNA and RNA. researchgate.netmdpi.com

Further investigations into a 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine derivative indicated that its interaction with human DNA could involve multiple binding modes. scispace.com Viscosity measurements suggested that at low concentrations, the compound likely binds via intercalation, where the planar aromatic structure inserts between the base pairs of the DNA double helix. At higher concentrations, electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA may become more prominent. scispace.com Spectroscopic analysis showing a bathochromic (red) shift upon binding also supports an intercalation mode of interaction. scispace.com These findings underscore the potential of the benzothiazine scaffold in developing novel DNA- and RNA-targeting probes. mdpi.com

DNA/RNA Binding Affinity Determination Using Spectroscopic Methods

The interaction of novel 4H-1,3-benzothiazine dyes with nucleic acids has been systematically investigated to determine their binding affinities. nih.gov Spectroscopic techniques, particularly UV/vis spectrophotometric titrations and circular dichroism, have been instrumental in elucidating these interactions. nih.gov

In one study, four distinct benzothiazine-based small molecule dyes were synthesized and their binding capabilities with both DNA and RNA were assessed. nih.gov The investigation utilized calf thymus DNA (ct-DNA), a synthetic double-stranded RNA (ds-RNA), and AT-rich DNA (AT-DNA) to probe the binding events. nih.gov

UV/vis spectrophotometric titrations revealed significant changes in the absorption spectra of two specific benzothiazine salts upon the addition of ct-DNA. nih.gov These changes were characterized by pronounced hypochromic (decrease in absorption intensity) and bathochromic (red shift in the wavelength of maximum absorption) shifts. nih.gov Similar strong spectral shifts were observed when these two compounds were titrated with AT-DNA, indicating a definitive interaction. nih.gov Furthermore, the interaction with ds-RNA also produced significant changes in the UV/vis spectra for the same two compounds, whereas the other two derivatives showed only negligible spectral alterations. nih.gov The presence of well-defined isosbestic points in the titration spectra suggested a clear equilibrium between the free and the DNA/RNA-bound forms of the compounds. nih.gov

Table 1: Summary of Spectroscopic Changes upon Nucleic Acid Titration

| Compound | Nucleic Acid | Observed Spectral Shift |

|---|---|---|

| Benzothiazine Salt 1 | ct-DNA | Hypochromic & Bathochromic |

| Benzothiazine Salt 1 | AT-DNA | Hypochromic & Bathochromic |

| Benzothiazine Salt 1 | ds-RNA | Significant Change |

| Benzothiazine Salt 2 | ct-DNA | Hypochromic & Bathochromic |

| Benzothiazine Salt 2 | AT-DNA | Hypochromic & Bathochromic |

| Benzothiazine Salt 2 | ds-RNA | Significant Change |

| Benzothiazine Salt 3 | ct-DNA | Hypochromic & Bathochromic |

| Benzothiazine Salt 3 | ds-RNA | Negligible Change |

| Benzothiazine Salt 4 | ct-DNA | Hypochromic & Bathochromic |

This table is generated based on the descriptive findings in the source material. Specific quantitative values for shifts were not provided.

Circular dichroism (CD) spectroscopy further corroborated these findings. nih.gov This technique is highly sensitive to conformational changes in the chiral structure of the DNA/RNA helix that occur upon the binding of small molecules. nih.gov The binding of the benzothiazine derivatives induced changes in the CD spectra, providing additional evidence of interaction. nih.gov

Mechanistic Insights into Nucleic Acid Intercalation or Groove Binding

The data gathered from spectroscopic analyses have provided initial mechanistic insights into how these benzothiazine derivatives interact with nucleic acids. nih.gov The observed hypochromism in UV/vis spectra is a classic indicator of interactions between a chromophore and the base pairs of DNA, often associated with either intercalation (insertion between base pairs) or groove binding. nih.gov

The combined results from UV/vis and circular dichroism experiments strongly suggest that two of the studied benzothiazine compounds preferentially act as DNA and RNA groove binders. nih.gov While achiral small molecules can exhibit an induced circular dichroism (ICD) spectrum upon binding to a chiral polynucleotide, the specific characteristics of the ICD signal—its sign, shape, and intensity—can help infer the dominant mode of interaction when supported by other methods. nih.gov The nature of the spectral changes observed for these compounds is consistent with binding within one of the grooves of the DNA or RNA helix. nih.gov

This initial research establishes the potential for the 4H-1,3-benzothiazine scaffold as a novel motif for developing new probes that target the grooves of nucleic acids. nih.gov These findings serve as a proof-of-concept, paving the way for more extensive structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies to further refine and understand these interactions. nih.gov

Material Science and Other Advanced Applications of 2 Methylsulfanyl 4h 3,1 Benzothiazine Derivatives

Corrosion Inhibition Mechanisms and Surface Adsorption Studies on Metal Substrates

Derivatives of the benzothiazine scaffold have demonstrated notable efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The protective action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption is a complex process influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

The mechanism of inhibition typically involves the sharing of electrons between the heteroatoms (nitrogen and sulfur) and vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. Additionally, the aromatic rings in the benzothiazine structure can interact with the metal surface through π-electron donation. These interactions result in the formation of a stable, protective film on the metal.

Studies on various benzothiazine derivatives have shown that their adsorption behavior can often be described by the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The effectiveness of these inhibitors is influenced by their concentration, with higher concentrations generally leading to greater surface coverage and improved corrosion protection.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing its effect on the anodic and cathodic branches of the polarization curve. EIS provides insights into the properties of the protective film and the kinetics of the corrosion process at the metal-solution interface.

While specific studies focusing solely on 2-(Methylsulfanyl)-4H-3,1-benzothiazine are not extensively detailed in the provided search results, the general principles of corrosion inhibition by benzothiazine derivatives are well-established. For instance, studies on compounds like 4-decyl-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one and 2-benzylidene-4-decyl-2H-benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-one have demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. imist.ma These studies highlight the formation of a protective layer and an adsorption process that follows the Langmuir isotherm model. imist.ma

Applications in Advanced Imaging and Sensing Technologies

The inherent fluorescence and electrochemical properties of certain heterocyclic compounds make them attractive candidates for applications in advanced imaging and sensing. While direct applications of this compound in these fields are not prominently documented in the available literature, the broader class of benzothiazine derivatives has been explored for such purposes. The structural framework of benzothiazines can be chemically modified to tune their photophysical and electrochemical characteristics, enabling the development of probes for specific analytes or cellular components.

For instance, the introduction of specific functional groups to the benzothiazine core can lead to changes in fluorescence intensity or wavelength upon binding to a target molecule. This "turn-on" or "turn-off" fluorescence response forms the basis of chemosensors. Similarly, the electrochemical properties of these derivatives can be exploited for the development of electrochemical sensors.

Role as Chemical Probes and Scaffolds in Complex Chemical Systems

The 3,1-benzothiazine nucleus is recognized as a valuable scaffold in medicinal chemistry and drug discovery due to its versatile biological activities. This structural motif serves as a foundational template for the synthesis of a wide array of derivatives with diverse pharmacological properties. The ability to introduce various substituents at different positions of the benzothiazine ring allows for the fine-tuning of its biological activity and physical properties.

The synthesis of 2-sulfanyl-4H-3,1-benzothiazine derivatives has been reported through various chemical routes, highlighting the accessibility and modular nature of this scaffold. researchgate.net These synthetic methodologies provide a platform for creating libraries of compounds for high-throughput screening in drug discovery programs. While the direct use of this compound as a chemical probe is not explicitly detailed, its structural features suggest its potential as a starting point for the design of more complex molecules with specific biological targets. The benzothiazine core can be incorporated into larger molecular architectures to impart specific conformational constraints or to serve as a key interacting element with biological macromolecules.

Future Perspectives and Emerging Research Directions for 2 Methylsulfanyl 4h 3,1 Benzothiazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. Future research on 2-(methylsulfanyl)-4H-3,1-benzothiazine and its derivatives will undoubtedly focus on developing synthetic protocols that align with these principles.

Current methods for synthesizing benzothiazine scaffolds often rely on traditional heating and organic solvents. Emerging sustainable alternatives that could be applied to 3,1-benzothiazines include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. rsc.orgresearchgate.net Microwave irradiation has been successfully used for the synthesis of various 1,3-thiazine and 1,4-benzothiazine derivatives, suggesting its applicability for the 3,1-benzothiazine core. researchgate.netacs.org These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. mdpi.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.gov Lipases and laccases, for instance, have been employed in the synthesis of other heterocyclic compounds, operating under mild conditions, often in aqueous media. nih.govrsc.org Exploring enzymes that can facilitate the key bond-forming reactions in the synthesis of the 3,1-benzothiazine ring system is a key future direction. nih.govnih.gov Nano biocatalysts, which combine the advantages of enzymes with nanomaterials, could also offer enhanced stability and reusability. researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Materials like basic alumina have been used as a solid support in microwave-assisted synthesis of 4H-1,4-benzothiazines. researchgate.net Developing novel heterogeneous catalysts for the specific cyclization reactions required for 3,1-benzothiazines would be a significant step forward.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, are highly atom-economical and efficient. Designing a one-pot, multi-component strategy for the synthesis of substituted 3,1-benzothiazines would be a highly desirable goal. acs.org

These sustainable approaches not only reduce the environmental impact of synthesis but also have the potential to provide access to novel derivatives of this compound that may not be accessible through traditional methods.

Advanced Mechanistic Investigations Through In Situ and Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. While classical methods provide a static picture of a reaction's start and end points, advanced spectroscopic techniques can offer a dynamic view of the entire process. The application of Process Analytical Technology (PAT) tools, which involve the real-time monitoring of reactions, is a major emerging trend. researchgate.netmdpi.com

Future mechanistic studies on the formation of this compound could employ:

In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. mdpi.comfrontiersin.org This allows for the identification of transient intermediates and the gathering of kinetic data, which are essential for elucidating the reaction pathway. mdpi.com

Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a catalyst's properties while measuring its catalytic activity and selectivity under actual reaction conditions. nih.govresearchgate.netnih.gov For catalytic syntheses of 3,1-benzothiazines, operando techniques could establish definitive structure-reactivity relationships, leading to the rational design of more efficient catalysts. nih.govresearchgate.net

Time-Resolved Spectroscopy: For reactions that occur on very fast timescales, such as photochemical syntheses, time-resolved techniques like transient absorption and photoelectron spectroscopy are invaluable. rsc.orgrsc.orgresearchgate.net These methods can capture the dynamics of excited states and the formation of short-lived radical intermediates on femtosecond to millisecond timescales, providing a detailed picture of the reaction mechanism. researchgate.netrsc.org

By applying these advanced analytical methods, researchers can move beyond "black box" synthetic approaches and gain a fundamental understanding of how the 3,1-benzothiazine scaffold is formed, enabling precise control over the synthesis of complex derivatives.

Integration with Artificial Intelligence and Machine Learning for Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by accelerating the design-synthesize-test cycle. rsc.orgfrontiersin.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, guiding researchers toward molecules with desired properties. For the rational design of this compound derivatives, several AI/ML approaches are pertinent:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.orgrsc.org By developing robust QSAR models for a series of 3,1-benzothiazine derivatives, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. acs.orgrsc.org

Molecular Docking: This in silico method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netresearchgate.net Molecular docking can be used to screen virtual libraries of 3,1-benzothiazine derivatives against known biological targets to identify potential hits. nih.govresearchgate.net This approach has been successfully applied to other benzothiazine isomers to explore their anticancer and enzyme inhibitory potential. researchgate.netnih.gov

Generative Models: More advanced AI techniques, such as generative adversarial networks (GANs) and transformers, can design novel molecular structures from scratch that are optimized for specific properties. frontiersin.orgnih.gov By training these models on known bioactive molecules and the 3,1-benzothiazine scaffold, it may be possible to generate entirely new derivatives with high predicted activity and desirable physicochemical properties.

These computational approaches can significantly reduce the time and cost associated with identifying lead compounds by focusing laboratory efforts on molecules with the highest probability of success.

Exploration of Novel Biological Targets Through High-Throughput Screening of Derivatives (non-clinical)

The benzothiazine core is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of compounds with diverse pharmacological activities. acs.org While the specific biological profile of this compound is not extensively documented, its parent scaffold and related isomers have shown a wide range of biological effects, suggesting numerous avenues for exploration.

A library of derivatives based on the this compound scaffold could be subjected to high-throughput screening (HTS) to identify novel biological activities. Based on the known activities of related compounds, promising areas for screening include:

Neuroprotection: Amidine derivatives of 4H-3,1-benzothiazine have demonstrated neuroprotective properties, including the ability to reduce glutamate release and cytotoxicity in neuronal cell models. research-nexus.net This suggests that screening for activity against targets involved in neurodegenerative diseases like Alzheimer's or Parkinson's disease could be fruitful. mdpi.com

Anticancer Activity: Various nitrogen-sulfur heterocycles, including different benzothiazine isomers, possess antitumor properties. rsc.orgnih.govrsc.org Screening a library of 3,1-benzothiazine derivatives against a panel of cancer cell lines could uncover new anticancer agents.

Antimicrobial and Antifungal Activity: The benzothiazine nucleus is a component of many compounds with antibacterial and antifungal properties. rsc.orgrsc.org HTS against a range of pathogenic bacteria and fungi could identify new leads for the development of anti-infective agents.

Enzyme Inhibition: Derivatives of 1,2-benzothiazine are known to inhibit enzymes such as aldose reductase and urease, while 2,1-benzothiazine derivatives have shown activity against monoamine oxidase. mdpi.comnih.gov Screening against a broad panel of enzymes could reveal novel and specific inhibitors.

Ion Channel Modulation: Certain 1,4-benzothiazine derivatives are known to act as activators of ATP-sensitive potassium channels. researchgate.net Investigating the effect of 3,1-benzothiazine derivatives on various ion channels could lead to the discovery of new modulators with therapeutic potential.

HTS campaigns, combined with subsequent medicinal chemistry optimization, could rapidly advance our understanding of the therapeutic potential of the 3,1-benzothiazine scaffold.

Design and Synthesis of Smart Materials Incorporating 3,1-Benzothiazine Moieties

The unique electronic and structural properties of sulfur-nitrogen heterocycles make them attractive building blocks for the development of "smart" materials—materials that respond to external stimuli such as light, heat, pH, or mechanical force. mdpi.comrsc.org While research in this area has focused on other isomers, the 3,1-benzothiazine moiety represents an untapped resource for materials science.

Future research could focus on incorporating the this compound core into larger molecular architectures to create novel functional materials:

Organic Electronics: Benzothiazole (B30560) and benzothiadiazole derivatives are being actively investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their favorable electronic properties. rsc.orgnih.govresearch-nexus.net The 3,1-benzothiazine ring system could be incorporated into π-conjugated polymers to tune their HOMO/LUMO energy levels and charge transport properties, potentially leading to new high-performance organic semiconductor materials. researchgate.netnih.gov

Stimuli-Responsive Materials: Benzothiazole-based phenothiazine (B1677639) derivatives have been shown to exhibit mechanochromism (color change upon grinding) and acidochromism (color change in response to pH). rsc.org The 1,4-benzothiazine chromophore has been exploited for its photochromic, solvatochromic, and acidichromic properties, with applications in sensors for smart packaging. researchgate.net Synthesizing polymers or molecular switches containing the 3,1-benzothiazine moiety could lead to new materials with unique chromic behaviors.

High Refractive Index Polymers: Polymers containing sulfur-nitrogen bonds often exhibit high refractive indices and low chromatic dispersion. nih.gov The incorporation of the sulfur-rich 3,1-benzothiazine unit into polymer backbones could be a strategy for developing new materials for optical applications, such as advanced lenses or coatings. nih.gov

Porous Organic Polymers: The high content of heteroatoms (sulfur and nitrogen) in the 3,1-benzothiazine structure makes it an interesting building block for porous organic polymers designed for applications like gas storage or the adsorptive removal of heavy metals like mercury from water. rsc.org

The synthesis of polymers with the 3,1-benzothiazine moiety in the main chain or as a pendant group could open up a new class of smart materials with tailored optical, electronic, and responsive properties. acs.org

Q & A

Q. What are the common synthetic routes for 2-(Methylsulfanyl)-4H-3,1-benzothiazine and its derivatives?

The synthesis of this compound derivatives typically involves cyclization or substitution reactions. For example, Kobayashi et al. (2016) developed a method to introduce sulfanyl groups at the 2-position via nucleophilic substitution, using precursors like 4-halomethylidene intermediates . A solvent-free reductive amination approach has also been employed to synthesize benzothiazine acetohydrazide derivatives, where intermediates are treated with hydrazine hydrate under reflux, monitored by TLC (chloroform:methanol, 7:3 ratio) . These methods prioritize regioselectivity and yield optimization, particularly for introducing methylsulfanyl or aryl groups.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving the crystal structures of benzothiazine derivatives (e.g., C–H···O hydrogen bonding networks in 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-2-yl)acetates) . Complementary techniques include:

- TLC : For monitoring reaction progress and purity assessment .

- DFT calculations : To validate spectral data (e.g., IR, NMR) and electronic properties .

- Mass spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can computational methods streamline retrosynthesis planning for novel this compound derivatives?

Q. What multi-step reaction sequences enable the synthesis of polysubstituted 4H-3,1-benzothiazines?

Advanced routes combine Passerini, Staudinger, and aza-Wittig reactions. For example:

Passerini reaction : Generates α-acyloxy amides.

Staudinger reaction : Converts azides to iminophosphoranes.

aza-Wittig reaction : Forms cyclic intermediates, followed by nucleophilic substitution to install sulfanyl groups .

This sequence achieves high regiocontrol for introducing substituents at the 2-, 3-, and 4-positions, critical for probing structure-activity relationships.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from:

- Reagent purity : Impurities in hydrazine hydrate or halomethylidene precursors can reduce yields .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions compared to ethanol .

- Temperature control : Reflux conditions must be optimized to avoid side reactions (e.g., over-oxidation of sulfanyl groups) .

Systematic replication studies with controlled variables (e.g., solvent, temperature) are recommended to validate protocols.

Q. What methodologies are used to study the interaction of this compound derivatives with biological targets like DNA?

Combined experimental and theoretical approaches include:

- Spectroscopic titrations : UV-Vis and fluorescence quenching to assess binding constants (e.g., Kₐ = 10⁴–10⁵ M⁻¹ for benzothiazine-DNA interactions) .

- Viscosity measurements : Detect intercalation or groove-binding modes by changes in DNA solution viscosity .

- DFT-based docking simulations : Predict binding affinities and identify key molecular orbitals involved in interactions .

Methodological Recommendations

- For structural characterization : Prioritize X-ray crystallography paired with DFT-optimized geometries .

- For synthesis optimization : Use AI-driven retrosynthesis tools to identify novel precursors and minimize step counts .

- For biological studies : Combine viscometric and spectroscopic data with computational docking to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.